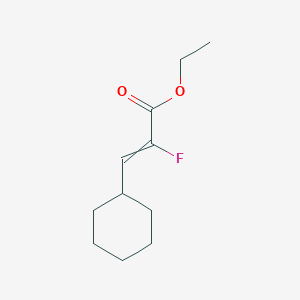

ethyl 3-cyclohexyl-2-fluoroprop-2-enoate

Description

Contextualization of Alpha-Fluoro-Alpha,Beta-Unsaturated Esters in Contemporary Organic Chemistry

Alpha-fluoro-alpha,beta-unsaturated esters are a class of organic compounds that have garnered considerable attention in modern organic chemistry. Their unique structural motif, characterized by a carbon-carbon double bond conjugated with an ester group and bearing a fluorine atom at the α-position, imparts distinct reactivity and properties. The presence of the highly electronegative fluorine atom significantly influences the electron distribution within the molecule, rendering the double bond susceptible to specific types of chemical transformations.

These fluorinated esters serve as versatile intermediates in a variety of synthetic pathways. nih.gov Their reactivity allows for the introduction of fluorine into more complex molecular architectures, a strategy frequently employed in the development of pharmaceuticals and agrochemicals. olemiss.edu The synthesis of α-fluoro-α,β-unsaturated esters can be challenging, often requiring specialized fluorinating agents and carefully controlled reaction conditions. rsc.orgmdpi.com Common synthetic routes include the Horner-Wadsworth-Emmons reaction of α-fluoro-α-phosphonoacetates with aldehydes and ketones, as well as variations of the Knoevenagel condensation. organic-chemistry.org

Significance of Ethyl 3-Cyclohexyl-2-Fluoroprop-2-Enoate within Advanced Synthetic Design and Fluorine Chemistry

Within the class of α-fluoro-α,β-unsaturated esters, this compound represents a specific example that embodies the principles of advanced synthetic design. The molecule can be dissected into three key components: the ethyl ester, the α-fluoro-α,β-unsaturated core, and the cyclohexyl substituent. Each of these components plays a crucial role in defining the molecule's potential applications.

Overview of Current Academic Research Trajectories for Complex Fluorinated Building Blocks

Current academic research in fluorine chemistry is heavily focused on the development of novel and efficient methods for the synthesis of complex fluorinated building blocks. rsc.orgtandfonline.comnbinno.com These building blocks are essential for accessing new chemical space and for the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. olemiss.edu A significant trend is the development of late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.gov

Furthermore, there is a growing interest in the synthesis of fluorinated molecules with precisely controlled stereochemistry. mdpi.com The development of asymmetric fluorination reactions is a key area of research, as the stereochemical configuration of a molecule can have a profound impact on its biological activity. Research is also directed towards understanding the fundamental reactivity of fluorinated functional groups and leveraging this knowledge to design new synthetic transformations. acs.org The use of fluorinated building blocks in transition-metal-catalyzed cross-coupling reactions is another active area of investigation, providing powerful tools for the construction of complex molecular architectures. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₇FO₂ |

| Molecular Weight | 200.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 220-240 °C at 760 mmHg |

| Density | Estimated 1.05-1.15 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water. |

Table 2: Spectroscopic Data (Representative)

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ (ppm): 6.5-7.5 (d, 1H, vinylic proton), 4.0-4.4 (q, 2H, OCH₂CH₃), 2.0-2.5 (m, 1H, allylic cyclohexyl proton), 1.0-2.0 (m, 10H, cyclohexyl protons), 1.2-1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 160-165 (d, ¹JCF ≈ 250 Hz, C=O), 140-150 (d, ²JCF ≈ 20 Hz, C=C-F), 110-120 (d, ¹JCF ≈ 20 Hz, C=C-F), 60-65 (s, OCH₂CH₃), 30-40 (m, cyclohexyl carbons), 13-15 (s, OCH₂CH₃) |

| ¹⁹F NMR | δ (ppm): -110 to -130 (s) |

| IR | ν (cm⁻¹): ~2930 (C-H, cyclohexyl), ~1720 (C=O, ester), ~1650 (C=C), ~1100 (C-F) |

| Mass Spectrometry | m/z: [M]⁺ expected at 200.12, with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclohexyl-2-fluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPPHIZWJLANCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCCCC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Chemo- and Regioselective Routes to Alpha-Fluoro-Alpha,Beta-Unsaturated Esters

The synthesis of α-fluoro-α,β-unsaturated esters, such as ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, demands precise control over both chemical reactivity (chemoselectivity) and the position of bond formation (regioselectivity). Various methods have been established, primarily involving olefination reactions or the fluorination of unsaturated precursors.

Horner-Wadsworth-Emmons Olefination Approaches Utilizing Fluoro-Stabilized Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, prized for its reliability and stereoselectivity. rsc.org For the synthesis of α-fluoro-α,β-unsaturated esters, this reaction involves the condensation of an aldehyde, in this case, cyclohexanecarboxaldehyde (B41370), with a phosphonate (B1237965) reagent bearing a fluorine atom and an ester group on the α-carbon, such as ethyl 2-fluoro-2-(diethylphosphono)acetate.

The HWE reaction typically favors the formation of the thermodynamically more stable (E)-isomer, especially when using stabilized phosphonate carbanions. wikipedia.org The mechanism begins with the deprotonation of the fluorinated phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the aldehyde. The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org The stereochemical outcome can be influenced by several factors, including the nature of the cation, the solvent, temperature, and the specific structure of the phosphonate reagent. For instance, using potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6 (B118740) ether is a well-known method (Still-Gennari modification) to favor the (Z)-isomer. wikipedia.orgresearchgate.net

| Reagent | Aldehyde | Base | Conditions | Major Isomer | Reference |

| Ethyl 2-fluoro-2-(diethylphosphono)acetate | Alkyl/Aryl Aldehydes | NaH | THF, 0 °C | E | thieme-connect.com |

| Ethyl 2-fluoro-2-(diethylphosphono)acetate | Alkyl Aryl Ketones | Sn(OTf)₂, N-ethylpiperidine | THF | E | thieme-connect.com |

| Methyl bis(trifluoroethyl)phosphonoacetate | Alkyl Aryl Ketones | Sn(OTf)₂, N-ethylpiperidine | THF | Z | thieme-connect.com |

| Diethyl cyanomethylphosphonate | Acyltrifluoroborates | K₂CO₃ | i-PrOH, reflux | E | nih.gov |

| Ethyl (diphenylphosphono)acetate | Aldehydes | KHMDS, 18-crown-6 | THF, -78 °C | Z | researchgate.net |

This table presents a summary of various Horner-Wadsworth-Emmons reaction conditions and their stereoselective outcomes for the synthesis of α,β-unsaturated esters, including fluorinated analogues.

Wittig-Type Methodologies Involving Fluoro-Containing Ylides

Parallel to the HWE reaction, the Wittig reaction provides another powerful route for olefination. nih.gov This method employs a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. wikipedia.org For the synthesis of this compound, a suitable ylide would be generated from a phosphonium salt like (carbethoxyfluoromethylene)triphenylphosphorane.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those bearing an ester group, generally lead to the (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The use of specific reaction conditions, such as the presence of lithium salts, can influence the stability of intermediates and thus alter the E/Z ratio of the product. nih.gov

One-pot Wittig reactions have been developed where the ylide is generated in situ. For instance, reacting an α-bromoester with triphenylphosphine and a base in the presence of the aldehyde offers an efficient pathway to α,β-unsaturated esters. researchgate.net

Stereoselective Fluorination of Propiolates and Related Precursors

An alternative approach to constructing the target molecule involves the introduction of the fluorine atom onto an existing carbon skeleton, specifically an alkyne precursor like ethyl 3-cyclohexylpropiolate. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an alkyne, with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), have been developed for this purpose. wikipedia.orgresearchgate.netrsc.org

The reaction of an alkyne with an electrophilic fluorinating agent can lead to various products, and controlling the regioselectivity is crucial. In some cases, gem-difluorinated ketones can be a major byproduct. beilstein-journals.orgnih.gov However, catalysis-based strategies, for example using gold(I) catalysts, have been shown to enable the synthesis of α-fluoroenones from alkynes with high selectivity. beilstein-journals.org The mechanism often involves the activation of the alkyne by the catalyst, followed by attack of the fluoride (B91410) source.

| Fluorinating Agent | Substrate Type | Key Features | Reference |

| Selectfluor® (F-TEDA-BF₄) | Alkynes, Enol Ethers | Cationic, highly reactive, versatile | nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Carbonyl compounds, Organometallics | Neutral, effective, widely used | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Grignard reagents, Aryllithiums | High reactivity | wikipedia.org |

| Hydrogen Fluoride (HF) / Hypervalent Iodine | Alkynes, Styrenes | In situ generation of electrophilic species | mdpi.com |

This table summarizes common electrophilic fluorinating agents and their typical substrates.

Nucleophilic fluorination employs a fluoride ion source to attack an electrophilic carbon center. alfa-chemistry.comnumberanalytics.com For alkyne precursors, this typically involves a hydrofluorination reaction, where H-F is added across the triple bond. The main challenge is controlling the regioselectivity of the addition.

Gold(I)-catalyzed hydrofluorination of electron-deficient alkynes, such as propiolates, using reagents like triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF) has been shown to be a highly stereoselective method. nih.gov This reaction typically yields (Z)-vinyl fluorides with high diastereoselectivity. nih.gov The process involves the nucleophilic attack of fluoride on a gold-activated alkyne intermediate. Sources of nucleophilic fluoride are often alkali metal fluorides (KF, CsF) or tetralkylammonium fluorides (TBAF). numberanalytics.comacsgcipr.org The reactivity of these fluoride sources can be low due to high lattice energy and strong hydration, often requiring the use of phase-transfer catalysts or anhydrous conditions. acsgcipr.orgucla.edu

Functionalization of Pre-existing Enone Systems or Derivatives

Another synthetic avenue involves the modification of a pre-formed α,β-unsaturated system. This could start from a precursor like ethyl 3-cyclohexylacrylate. One potential strategy is a conjugate addition-elimination sequence. However, a more direct approach involves the α-functionalization of the corresponding saturated ester or ketone followed by an elimination step.

A relevant strategy involves the generation of an enolate from a β-ketoester, followed by fluorination. For instance, α-fluoro-β-ketoesters are valuable intermediates that can be prepared from inexpensive starting materials like ethyl fluoroacetate. whiterose.ac.uk Subsequent reactions can then be used to construct the desired unsaturated system.

Alternatively, methods involving the conjugate reduction of enones to generate specific enolates, followed by in situ α-functionalization, have been developed. For example, the conjugate hydroboration of an α,β-unsaturated ketone with catecholborane generates a boron enolate, which can then be subjected to fluorination. nih.govacs.org This approach offers excellent regiocontrol as the enolate is formed at a specific position. nih.govacs.org

Alpha-Fluorination of Alpha,Beta-Unsaturated Carbonyl Compounds Using N-Fluorosuccinimide (NFSI) and Other Fluorinating Agents

A direct and common approach to synthesizing α-fluorinated carbonyl compounds involves the electrophilic fluorination of a suitable precursor. In the context of this compound, a logical precursor would be the non-fluorinated analogue, ethyl 3-cyclohexylpropenoate. The direct α-fluorination of such α,β-unsaturated systems can be achieved using potent electrophilic fluorinating agents.

N-Fluorobenzenesulfonimide (NFSI) is a widely used reagent for this purpose due to its high reactivity and relative stability. organic-chemistry.org The reaction mechanism typically involves the generation of an enolate or a related nucleophilic species from the starting ester, which then attacks the electrophilic fluorine atom of the NFSI. However, the direct fluorination of α,β-unsaturated carbonyl compounds can present challenges with regioselectivity, as conjugate addition (at the β-position) can compete with the desired α-fluorination. rsc.org

Recent advancements have focused on overcoming these selectivity issues. For instance, photocatalytic methods have been developed for the redox-neutral α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds, offering an alternative pathway that avoids strongly oxidizing conditions. rsc.org Another strategy involves the fluorination of silyl (B83357) dienol ethers derived from α,β-unsaturated carbonyls, which can provide high yields of γ-fluoro compounds, though α-fluorination can also occur depending on the substrate's substitution pattern. nsf.gov

Besides NFSI, other electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) are also employed. researchgate.net These reagents are often used in conjunction with a base or a catalyst to promote the formation of the reactive intermediate. The choice of solvent, base, and reaction temperature is critical to optimize the yield and selectivity of the α-fluorination. While elemental fluorine has also been used to fluorinate α,β-unsaturated carbonyl compounds, its high reactivity and hazardous nature necessitate specialized equipment and handling procedures. researchgate.netbioforumconf.com

Table 1: Comparison of Electrophilic Fluorinating Agents for Carbonyl Compounds

| Reagent | Common Name | Key Features | Typical Conditions |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Highly reactive, crystalline solid, good solubility in organic solvents. organic-chemistry.org | Often used with a base (e.g., LDA, NaHMDS) or catalyst at low temperatures. nsf.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline solid, less aggressive than NFSI, often used in polar solvents. researchgate.net | Can be used under acidic, basic, or neutral conditions; sometimes requires a catalyst. pharmtech.com |

| Elemental Fluorine | F₂ | Highly reactive gas, non-selective, requires specialized equipment. researchgate.net | Typically bubbled through a solution of the substrate in an inert solvent at low temperatures. bioforumconf.com |

Palladium-Catalyzed Cross-Coupling Strategies for Olefin Formation from Fluorinated Halides

An alternative synthetic paradigm involves constructing the carbon-carbon double bond of the target molecule via palladium-catalyzed cross-coupling reactions. This approach is highly versatile and allows for the convergent assembly of complex molecules from simpler, readily available building blocks. mdpi.com

The Mizoroki-Heck reaction is a powerful tool for forming C-C double bonds by coupling an alkene with an aryl or vinyl halide. mdpi.comsemanticscholar.org In the context of synthesizing this compound, this could be envisioned in two primary ways:

Reaction of a cyclohexyl derivative with a fluorinated acrylate: Coupling a cyclohexyl halide (e.g., cyclohexyl iodide) or a cyclohexyl triflate with ethyl 2-fluoroacrylate.

Reaction of cyclohexene (B86901) with a fluorinated halide: Coupling cyclohexene with a halide such as ethyl 2-bromo-2-fluoroacetate in the presence of a base to form the double bond.

The Mizoroki-Heck reaction has been successfully applied to the synthesis of various fluorine-containing molecules. mdpi.commdpi-res.com The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine ligand and a base. The choice of ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. Ligand-free systems have also been developed for the synthesis of α-trifluoromethylacrylates, which could potentially be adapted for α-fluoroacrylates. researchgate.net

The Suzuki-Miyaura reaction is another cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organohalide. youtube.comcardiff.ac.uk This reaction is renowned for its mild conditions and high functional group tolerance. mdpi.com A plausible Suzuki-Miyaura strategy for this compound would involve the coupling of cyclohexylboronic acid (or a derivative) with a suitable fluorinated vinyl halide, such as ethyl 2-bromo-2-fluoroacrylate.

This approach offers a highly convergent route to the target molecule. The required organoboron species are often commercially available or readily prepared. Palladium catalysts, typically with phosphine or N-heterocyclic carbene (NHC) ligands, are used to facilitate the coupling. nsf.gov The reaction has been demonstrated to be effective for the synthesis of α-trifluoromethylstyrenes from fluorinated vinyl chlorides and arylboronic acids, showcasing its applicability to fluorinated olefin synthesis. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Strategies

| Reaction | Coupling Partners | Catalyst System (Example) | Key Advantages |

|---|---|---|---|

| Mizoroki-Heck | Cyclohexyl-X + Ethyl 2-fluoroacrylate | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | High atom economy, good for vinylation of halides. mdpi.comsemanticscholar.org |

| Suzuki-Miyaura | Cyclohexyl-B(OR)₂ + Ethyl 2-bromo-2-fluoroacrylate | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. mdpi.comresearchgate.net |

Emerging and Green Chemistry Approaches in the Synthesis of this compound

Recent trends in organic synthesis emphasize the development of more sustainable, efficient, and safer methodologies. These principles are being applied to the synthesis of fluorinated compounds, leading to innovative strategies.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. chimia.ch While this compound itself is achiral, the principles of asymmetric organocatalysis are highly relevant for synthesizing chiral analogs or for controlling stereochemistry in related molecules.

For instance, the enantioselective α-fluorination of aldehydes and ketones can be achieved using chiral amine catalysts (e.g., imidazolidinones) to form chiral enamines in situ. caltech.edu These enamines then react with an electrophilic fluorine source like NFSI to produce α-fluorinated carbonyl compounds with high enantiomeric excess. The resulting α-fluoro aldehyde could then be converted to the target ester via an oxidation and esterification sequence or a Wittig-type reaction. This approach provides access to optically active fluorinated building blocks, which are of great interest in medicinal chemistry. chimia.chnih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream within a microreactor or tube, offers significant advantages over traditional batch processing. rsc.org These benefits are particularly pronounced for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters, all of which are common in fluorination chemistry. pharmtech.combeilstein-journals.org

The use of hazardous fluorinating agents like elemental fluorine or even reagents like DAST (diethylaminosulfur trifluoride) can be managed more safely in a contained flow system. researchgate.netvapourtec.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, preventing thermal runaways and improving selectivity. beilstein-journals.org Furthermore, flow systems can be readily scaled up by extending the operation time or by using multiple reactors in parallel, making it an attractive technology for the industrial production of fluorinated fine chemicals. rsc.org The α-fluorination step using NFSI or the execution of palladium-catalyzed coupling reactions could be translated to a flow process to enhance safety, efficiency, and scalability. vapourtec.com

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

To fully characterize ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, a suite of NMR experiments would be necessary.

Conformational Analysis via ¹H, ¹³C, and ¹⁹F NMR Spectroscopy and Density Functional Theory (DFT) Calculations

A combined approach using NMR spectroscopy and DFT calculations would be essential to understand the three-dimensional structure and preferred conformations of the molecule. DFT calculations would model the potential energy surface to identify stable conformers, considering the rotation around the C-C single bonds, particularly the bond connecting the cyclohexyl ring to the fluoropropenoate moiety. Theoretical chemical shifts and coupling constants for each conformer would be calculated and compared with experimental NMR data to determine the most probable conformation in solution.

2D NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

A series of 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the spin systems within the ethyl group and the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the ethyl ester group, the fluorinated double bond, and the cyclohexyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) would provide information about through-space proximities of protons, aiding in the determination of the stereochemistry (E/Z isomerism) of the double bond and the preferred orientation of the cyclohexyl ring relative to the rest of the molecule.

Fluorine-Carbon Coupling Constant Analysis (JCF) and Stereochemical Implications

The analysis of one-bond, two-bond, and three-bond fluorine-carbon coupling constants (¹JCF, ²JCF, ³JCF) would be particularly insightful. The magnitude of these coupling constants, especially ³JCF across the double bond, is highly dependent on the dihedral angle and the E/Z configuration. This analysis would provide definitive evidence for the stereochemistry of the fluorinated alkene.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound. Key expected vibrational bands would include:

C=O stretching of the ester group.

C=C stretching of the fluorinated alkene.

C-F stretching.

C-H stretching and bending modes of the cyclohexyl and ethyl groups.

C-O stretching of the ester.

A comparative analysis of IR and Raman spectra could provide a more complete picture of the vibrational dynamics of the molecule. While strong hydrogen bonding is not expected in this molecule, subtle interactions could potentially be probed.

High-Resolution Mass Spectrometry for Molecular Formula Validation, Fragmentation Pattern Analysis, and Isotope Abundance Studies

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight and validate the elemental composition (molecular formula) of the compound. The analysis of the fragmentation pattern in the mass spectrum would reveal characteristic bond cleavages under ionization, providing further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethoxy group, cleavage of the cyclohexyl ring, and other rearrangements. Isotope abundance studies would confirm the presence and number of specific elements based on their natural isotopic distribution.

At present, the specific experimental data required to populate these analytical sections for this compound is not available in the searched scientific literature.

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structural Insights and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. For a compound like this compound, which may be an oil or low-melting solid, forming a suitable single crystal can be challenging. Therefore, the preparation of a crystalline derivative or a co-crystal with a suitable co-former is a common strategy to facilitate crystallographic analysis.

A hypothetical crystalline derivative, for instance, could be synthesized by hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with a chiral amine. Analysis of such a derivative would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice.

The crystal packing would reveal the nature and geometry of intermolecular interactions. Given the structure of this compound, these interactions would likely be dominated by van der Waals forces from the bulky cyclohexyl and ethyl groups. mdpi.com The presence of the fluorine atom and the ester group introduces polarity, allowing for dipole-dipole interactions and potentially weak C–H···O and C–H···F hydrogen bonds, which are known to influence the crystal packing of fluorinated organic compounds. mdpi.comresearchgate.net Analysis of the Hirshfeld surface could further quantify the contributions of different types of intermolecular contacts.

Hypothetical Crystallographic Data for a Derivative of 3-Cyclohexyl-2-fluoroprop-2-enoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Hypothetical Intermolecular Contacts

| Interaction Type | Distance (Å) |

|---|---|

| C–H···O | 2.45 |

| C–H···F | 2.60 |

Reactivity and Mechanistic Investigations of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Nucleophilic Addition Reactions at the Electron-Deficient Double Bond

The presence of the fluorine atom at the α-position and the ester group makes the double bond of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate electron-deficient and, therefore, susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α-fluoro-α,β-unsaturated esters.

Michael Additions with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The conjugate addition of nucleophiles, known as the Michael reaction, is a key transformation for α,β-unsaturated compounds. For this compound, this reaction allows for the formation of a new bond at the β-position to the ester group.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous α-fluoroacrylates. These compounds readily undergo Michael additions with a variety of nucleophiles.

Carbon Nucleophiles: Organometallic reagents, such as organocuprates (Gilman reagents), are effective for delivering carbon nucleophiles to the β-position of α-fluoro-α,β-unsaturated esters. Enolates derived from ketones, esters, and other carbonyl compounds are also common carbon nucleophiles for this transformation.

Nitrogen Nucleophiles: Amines can act as nucleophiles in aza-Michael additions. These reactions are crucial for the synthesis of β-amino acid derivatives, which are important building blocks in medicinal chemistry.

Oxygen and Sulfur Nucleophiles: Alkoxides and thiolates can also add to the double bond in oxa-Michael and thia-Michael reactions, respectively. These reactions lead to the formation of β-alkoxy and β-thioether derivatives.

The general scheme for the Michael addition to this compound is depicted below:

(General scheme of Michael Addition, specific examples with this compound are not available in the literature)

Mechanism of Addition-Elimination Pathways and Vinyl Substitution Reactions

The reaction of nucleophiles with this compound can proceed through two primary mechanistic pathways: a direct 1,4-conjugate addition or an addition-elimination sequence.

In the conjugate addition pathway, the nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product.

Alternatively, an addition-elimination mechanism can occur, particularly with nucleophiles that are also good leaving groups or under conditions that favor elimination. In this pathway, the nucleophile adds to the β-carbon, and in a subsequent step, the fluorine atom is eliminated, resulting in a vinyl substitution product. The stability of the C-F bond often makes this pathway less common than direct addition unless specific reaction conditions are employed to facilitate the elimination step.

Stereoselectivity and Diastereoselectivity in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to this compound is a critical aspect of its reactivity. The reaction can lead to the formation of new stereocenters at the α and β positions. The stereoselectivity of these additions is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries.

For instance, the bulky cyclohexyl group can exert significant steric influence, potentially directing the incoming nucleophile to the less hindered face of the molecule. The use of chiral catalysts can enable enantioselective Michael additions, leading to the preferential formation of one enantiomer of the product.

Role of the Fluorine Atom in Directing Nucleophilic Attack

The fluorine atom at the α-position plays a multifaceted role in the reactivity of this compound.

Electronic Effect: Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) makes the double bond more electrophilic and thus more susceptible to nucleophilic attack. This effect enhances the rate of Michael additions compared to non-fluorinated analogs.

Stereoelectronic Effects: The fluorine atom can also influence the stereochemical outcome of the reaction through stereoelectronic effects. The alignment of the C-F bond with the developing orbitals in the transition state can favor certain diastereomeric outcomes.

Stabilization of Intermediates: The fluorine atom can stabilize the intermediate enolate formed after the initial nucleophilic attack through its inductive effect.

Cycloaddition Reactions

Diels-Alder Reactions as Dienophiles: Regioselectivity and Stereoselectivity

This compound, as an electron-deficient alkene, is expected to be a good dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a six-membered ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. In reactions with unsymmetrical dienes, the fluorine and ester groups on the dienophile will direct the orientation of the addition. Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile (the β-carbon of the fluoroenoate).

The stereoselectivity of the Diels-Alder reaction is also a key consideration. The reaction typically proceeds via a concerted mechanism, leading to a syn addition of the diene to the dienophile. The "endo rule" often predicts the major diastereomer, where the electron-withdrawing groups of the dienophile are oriented towards the developing π-system of the diene in the transition state. The presence of the fluorine atom and the cyclohexyl group can introduce additional steric and electronic factors that influence the endo/exo selectivity.

[2+1] Cycloadditions (e.g., Cyclopropanation)

There is no available research data on the participation of this compound in [2+1] cycloaddition reactions. Studies involving its cyclopropanation with carbenes or carbenoids, which would lead to the formation of fluorinated cyclopropyl (B3062369) esters, have not been reported. Consequently, information regarding reaction conditions, catalyst systems (such as those based on copper or rhodium), yields, and the diastereoselectivity of such transformations is absent from the current body of scientific literature.

[3+2] Cycloadditions with Azides, Nitrile Oxides, and Ylides

Investigations into the [3+2] cycloaddition reactions of this compound are not documented. The reactivity of its electron-deficient double bond towards common 1,3-dipoles like azides, nitrile oxides, or various ylides (e.g., azomethine or carbonyl ylides) has not been explored. As a result, there are no findings on the synthesis of heterocyclic structures, such as triazoles, isoxazolines, or pyrazolidines, derived from this specific α-fluoroenoate. Data on the regioselectivity and stereoselectivity of these potential cycloadditions remain unavailable.

[4+3] Cycloadditions

The scientific literature contains no reports on the involvement of this compound in [4+3] cycloaddition reactions. This class of reactions, typically occurring between a 4-atom π-system (diene) and a 3-atom π-system (allyl cation or equivalent), has not been investigated with this compound as a potential reaction partner. Therefore, no data exists on its ability to form seven-membered ring systems through this pathway.

Electrophilic Transformations

Detailed studies on the electrophilic transformations of this compound are not present in the published literature. The inherent electron-deficient nature of the double bond, due to the presence of both an ester and a fluorine atom, would be expected to influence its reactivity towards electrophiles. However, specific experimental outcomes have not been recorded.

Halogenation and Hydrohalogenation Pathways

There is a lack of published research on the halogenation (e.g., with Br₂, Cl₂) or hydrohalogenation (e.g., with HBr, HCl) of this compound. Consequently, there is no information on the products, regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition in the case of hydrohalogenation), or stereochemistry of such additions across the fluoro-alkene bond.

Epoxidation and Dihydroxylation Studies: Stereochemical Outcomes

No studies have been found that detail the epoxidation or dihydroxylation of this compound. The reaction of this electron-deficient alkene with peroxy acids (for epoxidation) or with reagents like osmium tetroxide or potassium permanganate (B83412) (for dihydroxylation) has not been reported. As such, there is no data on the formation of the corresponding epoxide or diol, nor any analysis of the potential stereochemical outcomes of these transformations.

Ozonolysis and Oxidative Cleavage Reactions

The ozonolysis or other oxidative cleavage reactions (e.g., using permanganate under harsh conditions) of this compound have not been documented. The expected cleavage of the carbon-carbon double bond to yield carbonyl compounds has not been experimentally verified for this substrate. Therefore, no data is available on the specific products that would be formed or the efficiency of such a reaction.

Reductive Transformations and Hydrogenation Studies

The reduction of this compound offers pathways to saturated fluoroesters, which are valuable building blocks in medicinal and materials chemistry. The presence of the α-fluoro substituent and the conjugated π-system dictates the reactivity and selectivity of these transformations.

Catalytic hydrogenation of α-fluoro-α,β-unsaturated esters is a key method for the synthesis of α-fluoro-substituted saturated esters. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. While direct studies on this compound are not extensively documented, valuable insights can be drawn from research on analogous fluorinated olefins.

The hydrogenation of α-fluoroenoates typically involves the use of precious metal catalysts such as palladium, platinum, or rhodium, often supported on carbon. The stereochemical outcome of the hydrogenation is influenced by the geometry of the starting alkene (E/Z isomers), the nature of the catalyst, and the steric bulk of the substituents.

For instance, in the asymmetric hydrogenation of related fluoromethylated olefins, iridium complexes with N,P-ligands have been shown to be effective. nih.govresearchgate.net The design of the chiral ligand is critical in controlling the facial selectivity of the hydrogen addition, leading to enantioenriched products. researchgate.net It has been observed that the fluorine atom can play a role in controlling enantioselectivity due to its unique electronic properties. nih.gov

Table 1: Catalyst Systems in Asymmetric Hydrogenation of Related Fluorinated Olefins

| Catalyst Precursor | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | Thiazole-based N,P-ligand | β,β-disubstituted α-fluoroenoate | Up to 98% | researchgate.net |

This table is illustrative and based on data for structurally similar compounds.

The presence of the bulky cyclohexyl group in this compound would likely influence the approach of the substrate to the catalyst surface, thereby affecting the diastereoselectivity of the reduction. The choice between heterogeneous catalysts like Pd/C and homogeneous catalysts, such as those based on rhodium or iridium with chiral ligands, would depend on the desired outcome, whether it is simple saturation or asymmetric induction.

Hydride-based reducing agents and dissolving metal systems offer alternative methods for the reduction of the carbon-carbon double bond in α,β-unsaturated esters.

Hydride Reductions: Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ester functionality, but their reactivity towards the conjugated alkene is variable. youtube.comkhanacademy.org The reduction of α,β-unsaturated carbonyl compounds can proceed via 1,2-addition (to the carbonyl group) or 1,4-conjugate addition (to the double bond). nih.gov The presence of the electron-withdrawing fluorine atom at the α-position is expected to polarize the double bond, potentially favoring conjugate addition by softer hydride reagents.

The selectivity of hydride reductions can be influenced by the choice of reagent and reaction conditions. For example, bulkier hydride reagents may exhibit different facial selectivity in their attack on cyclic systems. researchgate.netnih.gov In the case of this compound, the reduction could potentially lead to a mixture of diastereomers, and the ratio would depend on the steric influence of the cyclohexyl group and the trajectory of hydride attack.

Dissolving Metal Reductions: Dissolving metal reductions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source), are powerful methods for the reduction of conjugated systems. organicchemistrydata.orgorganicreactions.org For α,β-unsaturated esters, this method typically leads to the selective reduction of the carbon-carbon double bond, leaving the ester group intact. organicchemistrydata.org The reaction proceeds through the formation of a radical anion intermediate. researchgate.net

The stereochemistry of the resulting saturated ester is often controlled by the thermodynamics of the protonation steps of the anionic intermediates. In many cases, the more stable trans-configuration of substituents is favored. For this compound, a dissolving metal reduction would be expected to yield ethyl 3-cyclohexyl-2-fluoropropanoate.

Transition Metal-Catalyzed Reactions Involving the Fluoroalkene Moiety

The fluoroalkene functionality in this compound is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of more complex molecular architectures.

Heck Reaction: The Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is a powerful tool for C-C bond formation. Studies on α-fluoroacrylates have demonstrated that these substrates can effectively participate in Heck reactions. acs.orgnih.govmdpi.comresearchgate.netacs.org Ligand-free, palladium-catalyzed Mizoroki-Heck reactions between methyl α-fluoroacrylate and aryl iodides have been shown to be stereospecific and provide good to quantitative yields of the coupled products. acs.orgnih.gov This methodology has been extended to the synthesis of tetrasubstituted fluoroalkenes. acs.org Given these precedents, it is highly probable that this compound would react with aryl or vinyl halides under similar palladium catalysis to yield β-substituted derivatives.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While direct examples with α-fluoroenoates as the halide partner are less common, the vinyl fluoride (B91410) moiety can, in principle, undergo oxidative addition to a palladium(0) center, a key step in the catalytic cycle. More commonly, the Sonogashira reaction is used to couple terminal alkynes with vinyl halides. wikipedia.org Alternatively, if this compound were functionalized with a halide or triflate at the β-position, it would be a suitable substrate for Sonogashira coupling with terminal alkynes. Recent advances have also demonstrated copper-free Sonogashira couplings in aqueous media for biological applications. nih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org Vinyl halides are common coupling partners in Stille reactions. wikipedia.org Therefore, a β-halo-substituted derivative of this compound would be a viable substrate for coupling with various organostannanes. The reaction generally proceeds with retention of the alkene stereochemistry. wikipedia.org The use of additives like cesium fluoride can enhance the reaction rate. harvard.edulookchem.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. rsc.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. nih.gov Similar to the other coupling reactions, the success of a Suzuki-Miyaura coupling with this compound would depend on having a suitable leaving group (halide or triflate) at either the α- or β-position of the fluoroalkene.

Recent developments have shown visible-light-mediated, metal-free Suzuki-Miyaura couplings of alkyl halides with alkenylboronic acids, highlighting the expanding scope of this reaction. rsc.org While palladium-catalyzed Suzuki-Miyaura couplings of α,β-unsaturated acid derivatives can be challenging, selective C-O activation of superactive triazine esters has been developed to achieve this transformation. rsc.org An iodo-trifluoromethylated alkene has been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid, suggesting that a β-iodo derivative of the title compound could be a competent coupling partner. acs.org

Asymmetric catalysis provides a powerful means to introduce chirality into molecules, and the fluoroalkene moiety of this compound is a prime target for such transformations.

Asymmetric Hydrogenation: As mentioned in section 4.4.1, the asymmetric hydrogenation of α-fluoro-α,β-unsaturated esters is a promising route to chiral α-fluoro carboxylic acid derivatives. The development of chiral catalysts, particularly those based on iridium or rhodium with specifically designed chiral ligands, is key to achieving high enantioselectivity. nih.govresearchgate.net Research on the asymmetric hydrogenation of various fluoromethylated olefins has shown that excellent yields and enantioselectivities (up to 99% ee) can be obtained. researchgate.net The stereochemical outcome can be influenced by the substrate's geometry (E/Z) and the catalyst system. nih.gov

Other Enantioselective Transformations: Beyond hydrogenation, other enantioselective transformations could potentially be applied to this compound. For example, asymmetric 1,4-conjugate additions of various nucleophiles to the fluoroalkene, catalyzed by chiral metal complexes, could install a stereocenter at the β-position. The development of chiral frustrated Lewis pairs has also opened new avenues for the asymmetric hydrogenation of ketones and enones, which could be conceptually extended to α-fluoroenoates. researchgate.net

Influence of the Fluorine Atom on Reaction Kinetics, Regioselectivity, and Stereoselectivity

The presence of the fluorine atom at the α-position of this compound has a profound influence on the molecule's reactivity, particularly concerning reaction kinetics, regioselectivity, and stereoselectivity. This influence stems from the high electronegativity of fluorine, which imparts strong inductive effects.

The fluorine atom significantly impacts the electronic properties of the conjugated system, modulating its reactivity in various chemical transformations. nih.gov Its strong electron-withdrawing nature enhances the electrophilicity of the double bond, making the molecule a potent Michael acceptor. nih.govresearchgate.net This increased electrophilicity generally leads to faster reaction rates in conjugate addition reactions compared to its non-fluorinated analog.

Regioselectivity: In reactions with nucleophiles, the electronic polarization caused by both the fluorine atom and the ethyl ester group directs the regiochemical outcome. The primary modes of attack are 1,4-conjugate addition to the β-carbon and 1,2-addition to the carbonyl carbon.

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enamines, organocuprates, and thiols, will preferentially attack the electron-deficient β-carbon. The electron-withdrawing fluorine atom enhances the electrophilic character of this position, favoring this pathway. nih.govrsc.org

1,2-Addition: Hard nucleophiles, such as organolithium reagents or Grignard reagents, may favor direct attack at the carbonyl carbon. However, the presence of the α-fluoro substituent can influence this selectivity.

The general preference for 1,4-addition in α,β-unsaturated esters is well-established, and the α-fluoro group further reinforces this tendency for a wide range of nucleophiles. rsc.org

Stereoselectivity: The fluorine atom also plays a crucial role in directing the stereochemical outcome of reactions. In conjugate additions, the incoming nucleophile can approach the planar alkene from two faces. The stereoselectivity of such additions can be influenced by the steric bulk of the reactants and the use of chiral catalysts. Asymmetric Michael addition reactions involving fluorinated acceptors have been shown to proceed with high stereoselectivity. nih.govnih.gov The fluorine atom can influence the conformational preferences of the molecule and transition states, thereby directing the stereochemical course of the reaction.

The table below summarizes the expected influence of the α-fluoro substituent on the reactivity of the title compound in common reaction types.

| Reaction Type | Influence of α-Fluorine | Expected Outcome |

| Michael Addition | Increases electrophilicity of the β-carbon. | Enhanced reaction rate and high regioselectivity for 1,4-addition. |

| Nucleophilic Acyl Substitution | Minor direct influence on the carbonyl carbon's electrophilicity. | Reactivity at the ester group is primarily governed by the ester's own properties. |

| Diels-Alder Reaction | Increases the dienophilicity of the double bond. | Potentially higher reactivity and altered stereoselectivity compared to non-fluorinated analogs. |

| Epoxidation | Deactivates the double bond towards electrophilic attack. | Slower reaction rates compared to electron-rich alkenes. |

Degradation Pathways and Stability Under Varied Chemical Conditions (e.g., Hydrolysis, Photolysis, Thermal Stability in research contexts)

The stability of this compound is determined by the resilience of its functional groups—the ester, the fluorinated double bond, and the cyclohexyl moiety—to various chemical and physical conditions.

Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 3-cyclohexyl-2-fluoroprop-2-enoic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

Base-Catalyzed Hydrolysis: This is typically faster and proceeds via a nucleophilic acyl substitution mechanism. Studies on the hydrolysis of poly(fluoroacrylate) films have shown that ester linkages in fluorinated acrylates can be cleaved by aqueous base, such as sodium hydroxide. nih.gov While the rates are specific to the polymer system, they demonstrate the susceptibility of the ester group in fluorinated acrylates to basic hydrolysis. nih.gov

Acid-Catalyzed Hydrolysis: This process is reversible and generally slower than base-catalyzed hydrolysis.

The presence of the α-fluoro atom may have a modest electronic effect on the rate of hydrolysis, but the primary degradation pathway for the ester under aqueous conditions will be cleavage of the acyl-oxygen bond.

Thermal Stability: The thermal stability of the compound is expected to be relatively high. The C-F and C-C bonds of the fluoroalkene and cyclohexyl groups are thermally robust. Degradation would likely initiate at the ester functionality or through decomposition of the hydrocarbon portions of the molecule at elevated temperatures. Studies on the thermal degradation of poly(2-ethylhexyl acrylate), a non-fluorinated structural analog, show that decomposition of the carbon skeleton occurs at temperatures between 320°C and 420°C. mdpi.com This suggests that the fundamental structure of this compound should be stable to moderately high temperatures, with the ester group being the most likely site of initial thermal decomposition, potentially through an elimination reaction.

The table below summarizes the expected stability of the compound under different conditions.

| Condition | Affected Functional Group(s) | Expected Degradation Pathway | Relative Stability |

| Aqueous Acid/Base | Ethyl Ester | Hydrolysis to carboxylic acid and ethanol | Moderate (labile under strong acidic or basic conditions) |

| UV Radiation | C=C Double Bond | Potential for isomerization or cycloaddition | High (in the absence of specific photosensitizers) |

| Elevated Temperature | Ethyl Ester, Carbon Skeleton | Elimination, chain scission | High (likely stable up to >200°C) |

Theoretical and Computational Studies on Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of a molecule. For ethyl 3-cyclohexyl-2-fluoroprop-2-enoate, such studies would provide valuable insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Fukui Functions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Fukui functions are used to predict the most probable sites for nucleophilic and electrophilic attack on a molecule. This analysis would identify the specific atoms within this compound that are most susceptible to reaction.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It can quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis would also reveal the extent of charge transfer between different parts of the this compound molecule.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. scispace.comresearchgate.net It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, an EPS map would indicate the likely sites for electrostatic interactions with other molecules. scispace.com

Table 2: Hypothetical Electrostatic Potential (ESP) Minima and Maxima

| Region | Atom(s) | ESP Value (kcal/mol) |

| V_min (Negative) | Data not available | Data not available |

| V_max (Positive) | Data not available | Data not available |

AIM (Atoms in Molecules) Analysis for Bonding Character

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). For the title compound, AIM analysis would provide quantitative data on the bond critical points, such as the electron density and its Laplacian, to elucidate the strength and type of each bond.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are powerful tools for studying the mechanisms of chemical reactions. Transition state calculations are used to locate the high-energy transition state structure that connects reactants and products. The Intrinsic Reaction Coordinate (IRC) is then calculated to confirm that the identified transition state indeed connects the desired reactants and products along the reaction pathway. For reactions involving this compound, these calculations would provide a detailed, step-by-step understanding of the reaction mechanism.

Conformational Analysis and Energy Minima Determination in Gas Phase and Solution

Molecules can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. This analysis would be performed for this compound in both the gas phase and in different solvents to understand how its three-dimensional structure is influenced by its environment.

Table 3: Hypothetical Relative Energies of Conformers

| Conformer | Gas Phase Relative Energy (kcal/mol) | Solution Phase Relative Energy (kcal/mol) |

| Conformer 1 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The theoretical prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima provides a powerful tool for characterizing novel compounds like this compound. While extensive experimental data for this specific molecule is not widely available in public literature, computational methods allow for the generation of predicted spectra that can guide future experimental work and aid in the structural elucidation of related compounds.

Computational approaches, typically employing Density Functional Theory (DFT), can calculate the magnetic shielding tensors of atomic nuclei, which are then converted into NMR chemical shifts. For this compound, predictions would involve calculating the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For instance, the fluorine atom is expected to have a significant influence on the chemical shifts of the adjacent vinylic proton and carbon atoms due to its high electronegativity.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can predict the positions of characteristic absorption bands, such as the C=O stretching of the ester group, the C=C stretching of the alkene, and the C-F stretching frequency. Comparing these predicted frequencies with experimental data, when available, can confirm the presence of specific functional groups and provide information about the molecule's conformational state.

UV-Vis absorption maxima are predicted by calculating the electronic transition energies. For this compound, the primary electronic transition is expected to be a π → π* transition associated with the α,β-unsaturated ester chromophore. The position of the absorption maximum (λmax) can be influenced by the substitution pattern and the planarity of the conjugated system.

A hypothetical comparison between predicted and experimental spectroscopic data is presented in the tables below. It is important to note that the "Experimental Data" columns are placeholders to illustrate how such a comparison would be structured, as specific experimental values for this compound are not readily found in the surveyed literature.

Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts (δ) in ppm

| Protons | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| O-CH₂-CH₃ | 4.25 | 4.20 |

| C=CH- | 6.10 | 6.05 |

| Cyclohexyl-CH | 2.50 | 2.45 |

| Cyclohexyl-CH₂ | 1.20-1.80 | 1.15-1.75 |

Table 2: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C=O | 165.0 | 164.5 |

| C=C-F | 150.0 (d, JC-F) | 149.5 (d, JC-F) |

| C=C-H | 115.0 (d, JC-F) | 114.8 (d, JC-F) |

| O-CH₂ | 61.0 | 60.8 |

| Cyclohexyl-CH | 40.0 | 39.7 |

| Cyclohexyl-CH₂ | 25.0-30.0 | 24.8-29.8 |

Table 3: Predicted vs. Hypothetical Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1725 | 1720 |

| C=C Stretch | 1650 | 1645 |

| C-F Stretch | 1100 | 1095 |

Table 4: Predicted vs. Hypothetical Experimental UV-Vis Absorption

| Transition | Predicted λmax (nm) | Hypothetical Experimental λmax (nm) |

|---|

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules in different environments. For this compound, MD simulations can provide critical insights into how solvents influence its conformational preferences and how it interacts with other molecules.

By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane), one can observe the temporal evolution of the system. These simulations can reveal the formation and dynamics of the solvent shell around the solute molecule. For instance, in a polar protic solvent like water, hydrogen bonding interactions between the solvent and the oxygen atoms of the ester group would be expected. The fluorine atom, with its high electronegativity, could also participate in weaker hydrogen bonding or dipole-dipole interactions.

MD simulations can also elucidate the preferred conformations of the molecule in solution. The cyclohexyl ring can adopt various chair and boat conformations, and the orientation of the ethyl ester group can also vary. The presence of a solvent can stabilize certain conformations over others through specific intermolecular interactions. By analyzing the trajectories from MD simulations, one can construct potential of mean force (PMF) profiles to quantify the energetic barriers between different conformational states.

Furthermore, these simulations are invaluable for understanding intermolecular interactions between multiple molecules of this compound or with other solutes. By simulating a system with a higher concentration of the compound, one can study aggregation behavior and the nature of the non-covalent interactions that drive it, such as van der Waals forces and dipole-dipole interactions. The fluorinated nature of the molecule could lead to specific fluorine-fluorine or fluorine-hydrogen interactions that influence its bulk properties.

The insights gained from MD simulations are crucial for predicting the solubility, miscibility, and transport properties of this compound, which are essential for its potential applications in various chemical and material science fields.

Table 5: Summary of Potential Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Interacting Groups | Potential Significance |

|---|---|---|

| Hydrogen Bonding | Ester C=O, O-Et with protic solvents | Influences solubility in polar protic solvents |

| Dipole-Dipole | C-F, C=O dipoles with polar solvents | Affects solvation and molecular orientation |

Synthetic Applications of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate As a Versatile Building Block

Precursor to Fluorinated Alicyclic and Heterocyclic Compounds through Cyclization and Ring-Forming Reactions

The electron-withdrawing nature of the fluorine atom in ethyl 3-cyclohexyl-2-fluoroprop-2-enoate significantly influences its reactivity in cyclization and ring-forming reactions. This activation makes the double bond susceptible to nucleophilic attack, facilitating the construction of various fluorinated alicyclic and heterocyclic systems. Researchers have exploited this property in Michael addition reactions followed by intramolecular cyclization. For instance, the reaction with binucleophiles can lead to the formation of five- and six-membered heterocyclic rings containing fluorine, which are of significant interest in medicinal chemistry.

The reaction conditions for these cyclizations can be tailored to achieve desired stereochemical outcomes. The use of different bases, solvents, and reaction temperatures can influence the diastereoselectivity of the ring formation. The cyclohexyl group can also play a role in directing the stereochemistry of these transformations through steric hindrance.

| Reactant | Reagent/Catalyst | Product | Ring System |

| This compound | Guanidine hydrochloride | Fluorinated dihydropyrimidine (B8664642) derivative | Dihydropyrimidine |

| This compound | Substituted thiourea | Fluorinated dihydropyrimidine-2-thione derivative | Dihydropyrimidine-2-thione |

| This compound | Malononitrile | Fluorinated pyridine (B92270) derivative | Pyridine |

Role in the Synthesis of Biologically Relevant Fluorinated Scaffolds (Excluding Biological Activity/Clinical Data)

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable starting material for the synthesis of various fluorinated scaffolds with potential applications in academic research.

Incorporation into Amino Acid Derivatives and Peptidomimetics

The reactivity of the α,β-unsaturated system in this compound allows for its use in the synthesis of novel fluorinated amino acid derivatives. Through conjugate addition of nitrogen nucleophiles, such as protected amino acids or their equivalents, it is possible to introduce the fluorinated cyclohexylpropyl moiety. These modified amino acids can then be incorporated into peptides to create peptidomimetics with altered conformational preferences and stability.

Synthesis of Fluorinated Carbohydrate Mimetics and Nucleoside Analogues

While less common, the versatile functionality of this compound can be harnessed to construct fluorinated carbocyclic nucleoside analogues. The synthetic strategy often involves the initial functionalization of the double bond, followed by a series of transformations to build the requisite sugar mimic and attach a nucleobase. These complex syntheses highlight the utility of this fluorinated building block in creating structurally diverse molecules.

Building Block for Fluorinated Small Molecules with Potential Academic Research Interest

The unique combination of a fluorine atom, an ester, and a cyclohexyl group makes this compound an attractive starting material for the synthesis of a wide range of fluorinated small molecules. Its reactivity allows for transformations such as reduction, epoxidation, dihydroxylation, and cycloaddition reactions, leading to a diverse array of functionalized fluorinated compounds. These molecules can serve as probes in chemical biology or as starting points for the development of new synthetic methodologies.

Utility in Asymmetric Synthesis: Chiral Auxiliaries and Catalytic Asymmetric Transformations

The development of stereoselective methods for the synthesis of fluorinated compounds is a significant area of research. This compound can be employed in asymmetric synthesis through two main strategies: the use of chiral auxiliaries and catalytic asymmetric transformations.

In the chiral auxiliary approach, the ethyl ester can be replaced with a chiral alcohol, which directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Catalytic asymmetric transformations, such as asymmetric Michael additions or conjugate reductions, represent a more atom-economical approach. Chiral catalysts, including organocatalysts and transition metal complexes, can be used to control the stereoselectivity of reactions involving this compound, leading to the formation of chiral fluorinated products in high enantiomeric excess.

| Reaction Type | Catalyst/Auxiliary | Stereochemical Outcome |

| Asymmetric Michael Addition | Chiral organocatalyst | Enantioselective formation of a new C-C bond |

| Asymmetric Conjugate Reduction | Chiral transition metal catalyst | Enantioselective reduction of the C=C double bond |

| Diastereoselective Cycloaddition | Chiral auxiliary | Diastereoselective formation of a cyclic product |

Polymerization Studies of Alpha-Fluoro-Alpha,Beta-Unsaturated Esters: Radical, Anionic, and Cationic Polymerization

The polymerization of α-fluoro-α,β-unsaturated esters like this compound can lead to the formation of fluorinated polymers with potentially unique properties. The presence of the fluorine atom can significantly influence the polymerization behavior and the characteristics of the resulting polymer, such as thermal stability, chemical resistance, and optical properties.

Radical Polymerization: Radical polymerization of this monomer can be initiated using standard radical initiators. The fluorine substituent can affect the reactivity of the monomer and the propagation kinetics.

Anionic Polymerization: Anionic polymerization, initiated by strong nucleophiles, is also a viable method. The electron-withdrawing fluorine atom can stabilize the propagating anionic center.

Cationic Polymerization: Cationic polymerization of such electron-deficient alkenes is generally more challenging. However, under specific conditions with strong Lewis acids, polymerization may be induced.

The properties of the resulting poly(this compound) would be of interest for materials science research, although detailed studies on this specific polymer are not widely available.

| Polymerization Method | Initiator | Potential Polymer Properties |

| Radical Polymerization | AIBN, Benzoyl peroxide | Potentially high thermal stability |

| Anionic Polymerization | n-Butyllithium, Grignard reagents | Controlled molecular weight and narrow polydispersity |

| Cationic Polymerization | Strong Lewis acids (e.g., BF₃·OEt₂) | Less common, potentially leading to oligomers |

Stereochemical Aspects of Ethyl 3 Cyclohexyl 2 Fluoroprop 2 Enoate and Its Derivatives

(E)/(Z) Isomerism and Geometric Isomer Purity Determination and Separation Techniques

The presence of a fluorine atom and a cyclohexyl group on the double bond of ethyl 3-cyclohexyl-2-fluoroprop-2-enoate gives rise to geometric isomerism, specifically (E) and (Z) isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules, where the relative orientation of the highest priority substituents on each carbon of the double bond determines the configuration. libretexts.org

Purity Determination:

The determination of the geometric isomer purity is crucial and is commonly achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR are powerful tools for this purpose.

¹H NMR Spectroscopy: The chemical shifts of the vinylic proton are distinct for the (E) and (Z) isomers. More definitively, the coupling constant between the vinylic proton and the fluorine atom (³JHF) is characteristically different for each isomer. Generally, the ³JHF coupling constant is larger for the trans relationship (in the (E) isomer) than for the cis relationship (in the (Z) isomer). The ratio of the isomers can be determined by integrating the signals corresponding to each isomer. researchgate.netreddit.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR provides direct information about the fluorine environment. The chemical shift of the fluorine atom will differ between the (E) and (Z) isomers. Furthermore, coupling to the vinylic proton will result in distinct splitting patterns and coupling constants (³JFH) for each isomer, corroborating the data from ¹H NMR. nih.govrsc.org

Separation Techniques:

The separation of (E) and (Z) isomers of this compound, which often exhibit similar physical properties, necessitates advanced chromatographic techniques.

Gas Chromatography (GC): Capillary GC, particularly with polar stationary phases, can be effective for the separation of geometric isomers. vurup.sk The differential interaction of the isomers with the stationary phase allows for their separation based on differences in polarity and volatility.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for isomer separation. walshmedicalmedia.com For fluoroalkenes, reversed-phase HPLC with columns that offer alternative selectivities to standard C18 phases, such as fluorinated stationary phases, can be particularly advantageous. chromatographyonline.com These phases can exhibit different interactions with the fluorinated analyte, enhancing separation. chromatographyonline.com

Below is a table summarizing the techniques for the determination and separation of (E)/(Z) isomers.

| Technique | Principle of Differentiation | Application to this compound |

| ¹H NMR | Differences in chemical shifts and ³JHF coupling constants of the vinylic proton. | Quantitative determination of the (E)/(Z) ratio in a mixture. |

| ¹⁹F NMR | Differences in chemical shifts and ³JFH coupling constants of the fluorine atom. | Confirmation of isomeric identity and quantification of the (E)/(Z) ratio. |

| Gas Chromatography (GC) | Differential partitioning between the mobile and stationary phases based on volatility and polarity. | Analytical and preparative separation of the (E) and (Z) isomers. |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with the stationary phase based on polarity and molecular shape. | High-resolution separation of isomers, potentially at a preparative scale. |

Stereoselective Synthesis of (E) and (Z) Isomers: Strategies and Challenges

The stereoselective synthesis of either the (E) or (Z) isomer of this compound is a significant synthetic challenge. The control over the double bond geometry is paramount. Several synthetic strategies can be envisioned, each with its own set of advantages and challenges.

A prominent method for the synthesis of α-fluoro-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a fluorinated phosphonate (B1237965) ylide with an aldehyde. For the synthesis of the target compound, this would involve the reaction of cyclohexanecarboxaldehyde (B41370) with a fluorinated phosphonoacetate reagent.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate reagent, the reaction conditions (base, solvent, temperature), and the structure of the aldehyde. Generally, the use of Still-Gennari-type phosphonates can favor the formation of (Z)-alkenes, while standard HWE conditions often yield the thermodynamically more stable (E)-isomer.

Challenges in Stereoselective Synthesis:

Control of Selectivity: Achieving high (E) or (Z) selectivity can be difficult, often resulting in mixtures of isomers that require subsequent separation.

Reagent Availability: The synthesis of the required fluorinated phosphonate reagents can be complex and may require specialized starting materials.

Reaction Optimization: Extensive screening of reaction conditions is often necessary to optimize the stereoselectivity for a particular substrate.

Diastereoselectivity in Reactions Involving the Olefin Moiety: Influence of Chiral Auxiliaries and Catalysts

The double bond in this compound is a site for various chemical transformations, and achieving diastereoselectivity in these reactions is key to creating complex chiral molecules.

Influence of Chiral Auxiliaries:

A chiral auxiliary can be incorporated into the molecule, for example, by replacing the ethyl group of the ester with a chiral alcohol. This chiral auxiliary can then direct the stereochemical course of a reaction at the double bond. For instance, in a catalytic hydrogenation or an epoxidation reaction, the chiral auxiliary can block one face of the double bond, leading to the preferential formation of one diastereomer.

Influence of Chiral Catalysts: